molecular formula C17H15Cl3N4O4S B11715064 N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide

Cat. No.: B11715064
M. Wt: 477.7 g/mol
InChI Key: RQOIPQIEAUXRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a thiourea moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The starting material, 2,2,2-trichloroethanol, is reacted with thionyl chloride to form 2,2,2-trichloroethyl chloride.

    Thiourea Derivative Formation: The trichloroethyl chloride is then reacted with thiourea to form the corresponding thioureido intermediate.

    Coupling with 4-Methoxy-2-nitroaniline: The thioureido intermediate is coupled with 4-methoxy-2-nitroaniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong bases.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets. The trichloromethyl group may interact with nucleophilic sites on proteins or enzymes, while the thiourea moiety can form hydrogen bonds with biological molecules. The nitro group may undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide: Unique due to the combination of trichloromethyl, thiourea, and benzamide groups.

    N-(2,2,2-Trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.

    N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide: Lacks the methoxy group, which may influence its solubility and interactions.

Properties

Molecular Formula

C17H15Cl3N4O4S

Molecular Weight

477.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29)

InChI Key

RQOIPQIEAUXRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.